Cas no 1016791-55-1 (N-hydroxy-2-methylquinoline-4-carboxamide)
N-hydroxy-2-methylquinoline-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxamide, N-hydroxy-2-methyl-
- N-hydroxy-2-methylquinoline-4-carboxamide
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- MDL: MFCD09935718
- Inchi: 1S/C11H10N2O2/c1-7-6-9(11(14)13-15)8-4-2-3-5-10(8)12-7/h2-6,15H,1H3,(H,13,14)
- InChI Key: SWMIHIJSZQNXPH-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(C(NO)=O)=CC=1C
Computed Properties
- Exact Mass: 202.074228g/mol
- Monoisotopic Mass: 202.074228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 202.21g/mol
- XLogP3: 1.6
- Topological Polar Surface Area: 62.2Ų
N-hydroxy-2-methylquinoline-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C100248-10mg |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C100248-50mg |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C100248-100mg |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM411255-250mg |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 95%+ | 250mg |
$303 | 2022-06-14 | |
| Chemenu | CM411255-500mg |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 95%+ | 500mg |
$545 | 2022-06-14 | |
| Chemenu | CM411255-1g |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 95%+ | 1g |
$716 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553605-1g |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 98% | 1g |
¥5582 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553605-5g |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 98% | 5g |
¥18145 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553605-10g |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 98% | 10g |
¥28996 | 2023-04-17 | |
| Enamine | EN300-208950-0.05g |
N-hydroxy-2-methylquinoline-4-carboxamide |
1016791-55-1 | 95% | 0.05g |
$153.0 | 2023-09-16 |
N-hydroxy-2-methylquinoline-4-carboxamide Suppliers
N-hydroxy-2-methylquinoline-4-carboxamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-hydroxy-2-methylquinoline-4-carboxamide
N-Hydroxy-2-Methylquinoline-4-Carboxamide: A Comprehensive Overview
N-Hydroxy-2-Methylquinoline-4-Carboxamide, also known by its CAS number 1016791-55-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of quinoline derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule's structure, comprising a quinoline ring with specific substituents, contributes to its unique properties and potential uses.
The synthesis of N-Hydroxy-2-Methylquinoline-4-Carboxamide involves a series of well-established organic reactions, including Friedländer synthesis and subsequent functionalization steps. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for research and development purposes. Its structural features, such as the hydroxyl group at position 4 and the methyl substitution at position 2, play a crucial role in determining its chemical reactivity and biological behavior.
One of the most promising aspects of N-Hydroxy-2-Methylquinoline-4-Carboxamide is its demonstrated antimicrobial activity. Studies have shown that this compound exhibits potent inhibitory effects against various bacterial and fungal strains, making it a potential candidate for the development of novel antimicrobial agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in recent research, highlighting its potential role in treating inflammatory diseases and cancer.
In addition to its pharmacological applications, N-Hydroxy-2-Methylquinoline-4-Carboxamide has also found utility in the field of agricultural chemistry. Its ability to act as a plant growth regulator has been investigated, with promising results indicating enhanced crop yields under controlled conditions. This dual functionality underscores the versatility of quinoline derivatives in addressing multiple challenges across different industries.
Recent studies have delved into the mechanistic insights behind the biological activities of N-Hydroxy-2-Methylquinoline-4-Carboxamide. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics calculations, to elucidate the interactions between this compound and its target biomolecules. These findings not only enhance our understanding of its mode of action but also pave the way for rational drug design based on this scaffold.
The development of novel analogs derived from N-Hydroxy-2-Methylquinoline-4-Carboxamide is an active area of research. By modifying specific substituents on the quinoline ring, scientists aim to optimize the compound's pharmacokinetic properties, bioavailability, and efficacy. Such efforts are expected to yield next-generation therapeutics with improved safety profiles and therapeutic indices.
In conclusion, N-Hydroxy-2-Methylquinoline-4-Carboxamide stands as a testament to the ingenuity of modern chemical research and its potential to address pressing global challenges. With ongoing advancements in synthetic chemistry and drug discovery, this compound continues to be a focal point for innovation across multiple disciplines.
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